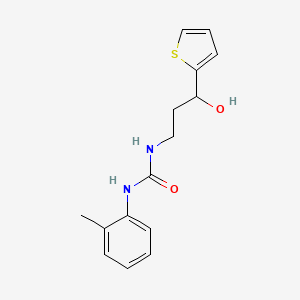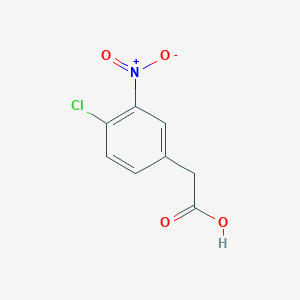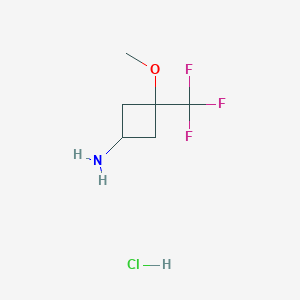
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various studies.
Scientific Research Applications
Acetylcholinesterase Inhibition
Research has shown that urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, exhibit antiacetylcholinesterase activity, indicating potential applications in the treatment of conditions like Alzheimer's disease. The studies focused on optimizing the spacer length between pharmacophoric units to enhance inhibitory activities, suggesting that certain structural modifications in urea derivatives can improve interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonism
Another area of research involving urea derivatives is their role as neuropeptide Y5 (NPY5) receptor antagonists. These compounds have been optimized for in vitro potency, indicating their potential in treating conditions associated with this receptor, such as obesity. The structure-activity relationship studies of these derivatives highlight the importance of specific substitutions for achieving high potency, offering insights into the development of new therapeutic agents (Fotsch et al., 2001).
Gelation Properties
Urea derivatives also show promise in the field of material science, particularly in the formation of hydrogels. The gelation properties of certain urea compounds can be tuned by the identity of the anion, opening avenues for creating materials with specific rheological and morphological characteristics. This has implications for the development of novel hydrogel-based materials for various applications (Lloyd & Steed, 2011).
Fluorescent Probing and Bioimaging
Urea derivatives are also utilized in the development of fluorescent probes for metal ion detection. Compounds like 1-((2-hydroxynaphthalen-1-yl)methylene)urea have been designed as selective and sensitive probes for Al3+, with applications in bioimaging. This demonstrates the potential of urea derivatives in creating tools for biological and chemical sensing (Wang et al., 2017).
properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJABSRQOUOHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2775098.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
![Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)


![3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2775111.png)
